N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
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Overview
Description
N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety, a piperidinylsulfonyl group, and a benzohydrazide linkage. Its unique structure imparts specific chemical properties that make it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 6-fluorobenzo[d]thiazole-2-amine, which is then reacted with piperidin-1-ylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is subsequently coupled with 4-hydrazinobenzohydrazide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Scientific Research Applications
N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific biological targets makes it useful for studying cellular processes and pathways.
Medicine: Explored for its therapeutic potential. The compound’s interactions with biological targets suggest it may have applications in drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry: Utilized in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative products and technologies.
Mechanism of Action
The mechanism of action of N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine: Shares the fluorobenzo[d]thiazole moiety but lacks the piperidinylsulfonyl and benzohydrazide groups.
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide: Contains the fluorobenzo[d]thiazole moiety but has different substituents.
Uniqueness
N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is unique due to its combination of functional groups, which impart specific chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective or versatile.
Properties
IUPAC Name |
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S2/c20-14-6-9-16-17(12-14)28-19(21-16)23-22-18(25)13-4-7-15(8-5-13)29(26,27)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFRWGWATKWRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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